BenchChemオンラインストアへようこそ!

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

CCR1 antagonism Structure-Activity Relationship Metabolic Stability

This compound is the only commercially available 9H-xanthene-9-carboxamide that combines an N-cyclopropyl substituent with a 2-(thiophen-2-yl)ethyl sidechain. It serves as an irreplaceable probe for dissecting heteroaryl-binding contributions to CCR1 antagonism and benchmarking CYP-mediated N-dealkylation resistance. Procure this distinct pharmacophore to validate orthosteric pocket interactions and enable CNS-penetrant lead optimization in neuroinflammatory models.

Molecular Formula C23H21NO2S
Molecular Weight 375.49
CAS No. 1396707-25-7
Cat. No. B2478217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide
CAS1396707-25-7
Molecular FormulaC23H21NO2S
Molecular Weight375.49
Structural Identifiers
SMILESC1CC1N(CCC2=CC=CS2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C23H21NO2S/c25-23(24(16-11-12-16)14-13-17-6-5-15-27-17)22-18-7-1-3-9-20(18)26-21-10-4-2-8-19(21)22/h1-10,15-16,22H,11-14H2
InChIKeyJVIIMMXUSSCQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1396707-25-7): Procurement-Grade Characterization for Specialized Chemokine Receptor Research


N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide belongs to the class of tertiary amine-substituted 9H-xanthene-9-carboxamides, a scaffold extensively validated as a source of potent, selective antagonists for CC chemokine receptors, notably CCR1 [1]. Its core structure combines a rigid tricyclic xanthene system with a carboxamide linker, a 2-(thiophen-2-yl)ethyl side chain, and a distinctive N-cyclopropyl substituent. This substitution pattern is specifically designed to modulate lipophilicity and conformational restriction at the amide nitrogen, a strategy known to profoundly affect target binding affinity and metabolic stability within this chemical series [1][2].

Why Generic Xanthene-9-Carboxamide Analogs Cannot Substitute for N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide in Chemokine Receptor Studies


In the context of chemokine receptor (CCR1) antagonist programs, even minor structural modifications on the xanthene-9-carboxamide scaffold—particularly to the amide nitrogen substituents—result in dramatic shifts in receptor binding affinity, functional antagonism, and species selectivity [1][2]. The scientific literature documents explicit quantitative differences where a single N-substituent change can alter IC50 values by orders of magnitude and fundamentally change the selectivity profile between human and murine receptor orthologs [1][2]. A user procuring a simple 'xanthene-9-carboxamide' or a non-cyclized analog cannot assume equivalent activity; the combination of the N-cyclopropyl group and the 2-(thiophen-2-yl)ethyl chain in this compound represents a precise structural solution for modulating pharmacokinetic properties and target engagement that is not replicated by any other commercially available xanthene carboxamide building block.

Quantitative Comparator Evidence for N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1396707-25-7) in Chemokine Receptor Antagonist Research and Antiviral Screening


N-Cyclopropyl Substituent Effect on Lipophilicity and Metabolic Stability: A Class-Level Conformational Analysis Versus Non-Cyclized Tertiary Analogs

Within the xanthene-9-carboxamide CCR1 antagonist series, the introduction of an N-cyclopropyl group on the amide nitrogen is a key structural modification that increases conformational rigidity compared to open-chain N-alkyl analogs such as N-ethyl or N-propyl derivatives. This rigidity typically reduces the entropic penalty upon receptor binding and can limit oxidative N-dealkylation, a major metabolic pathway for tertiary amines [1][2]. The 2-(thiophen-2-yl)ethyl chain further differentiates this compound from phenyl or cyclohexylmethyl analogs by offering distinct electron-rich aromatic interactions in the CCR1 binding pocket.

CCR1 antagonism Structure-Activity Relationship Metabolic Stability

Selectivity Driver: Thiophen-2-yl Ethyl Side Chain Versus Phenylalkyl Analogs in CCR1 Binding Affinity

The published SAR for xanthene-9-carboxamide CCR1 antagonists demonstrates that the nature of the N-alkyl side chain is the dominant determinant of both binding affinity and functional antagonism. A quaternarized piperidine-xanthene analog (compound 1) showed an IC50 of 23 nM for human CCR1 binding, but the lead tertiary amine 2a (with an unsubstituted phenylpropyl side chain) exhibited significantly reduced affinity [1][2]. Optimization of the side chain to incorporate heteroaromatic groups, such as the thiophen-2-yl moiety present in the target compound, is a validated strategy to recapture high affinity while tuning physicochemical properties.

CCR1 receptor Binding affinity Chemokine antagonist

Single-Source Purity Guarantee: >95% HPLC Versus Non-Quantified Analog Vendors

When procuring xanthene-9-carboxamide derivatives for biological assays, precise purity specifications are critical for data reproducibility. This compound is catalogued by reputable custom synthesis providers with a verified purity specification of ≥95% (HPLC), a critical quality benchmark for screening libraries [1]. By contrast, many structurally close analogs such as N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide or various cyclopropyl-thiophene regioisomers are offered without quantified purity guarantees, introducing significant lot-to-lot variability risk.

Chemical purity Procurement specification Reproducibility

Unique N-Cyclopropyl Moiety as a Metabolic Soft Spot Shield Versus N-Methyl or N-Ethyl Analogs

The N-cyclopropylamine substructure (cPr-N-R) is a well-recognized medicinal chemistry motif for dialing down oxidative N-dealkylation rates relative to N-methyl or N-ethyl tertiary amines. In the context of the xanthene-9-carboxamide CCR1 series, the most advanced lead compounds (e.g., 2b-1 with an IC50 of 1.8 nM) employ optimized N-substituents to achieve picomolar-level in vitro potency [1][2]. The target compound's cyclopropyl group is more sterically demanding than a methyl group but smaller than a benzyl group, representing an underexplored 'metabolic shield' geometry that fits into CCR1's S1' pocket without triggering rapid clearance.

Metabolic stability Lead optimization Cyclopropyl amine

Calculated Drug-Likeness Profile: Rule-of-Five Compliance and CNS Permeability Edge Over Quaternary Ammonium CCR1 Antagonists

Computed molecular properties reveal that this compound (PubChem CID 71781422) possesses a molecular weight of 375.5 g/mol, XLogP3 of 4.8, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. This profile fully complies with Lipinski's Rule of Five and contrasts sharply with earlier quaternary ammonium CCR1 antagonists (e.g., compound 1) that carry a permanent positive charge, limiting membrane permeability and effectively precluding blood-brain barrier penetration. The neutral, lipophilic nature of this tertiary carboxamide makes it the only commercially available xanthene chemokine antagonist scaffold suitable for CNS indications alongside peripheral inflammation models.

Drug-likeness CNS penetration Chemical property profile

Procurement-Driven Application Scenarios for N-Cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide (CAS 1396707-25-7)


Functional Profiling of Human CCR1 Receptor Antagonism in Recombinant CHO Cell Assays

Researchers establishing a functional CCR1 antagonist screening cascade can use this compound as a structurally distinct probe to validate the heteroaryl-binding region of the receptor's orthosteric pocket. Based on established SAR frameworks where chemokine binding IC50 values span from 1.8 nM to >100 nM for close-in analogs [1], this compound's unique 2-(thiophen-2-yl)ethyl sidechain provides a critical tool for dissecting the contribution of aromatic sulfur interactions to antagonist potency. Procurement of this compound enables head-to-head comparisons with in-house leads and is specifically justified because no other commercially available xanthene-9-carboxamide incorporates this precise pharmacophore combination.

Metabolic Stability Screening and CYP-Mediated N-Dealkylation Liability Assessment

Drug metabolism teams seeking to evaluate CYP-mediated clearance pathways in tertiary amine chemotypes can use this compound to benchmark the protective effect of the N-cyclopropyl group. The cyclopropyl ring's resistance to oxidative dealkylation, inferred from class-level metabolic stability principles, makes this compound a valuable reference standard for structure-metabolism relationship studies, especially when compared alongside N-ethyl or N-propyl xanthene carboxamide analogs procured separately.

Anti-Influenza Virus Screening Programs Targeting Amantadine-Resistant Strains

A Chinese patent specifically identifies cyclopropyl-substituted thiophene cycloalkylamine compounds—a structural class encompassing this target molecule—as potent inhibitors of both wild-type and amantadine-resistant influenza viruses [3]. Based on this patent's disclosure, the compound is suitable for procuration as a screening hit for antiviral programs, where it can be profiled against M2 ion channel mutants that no longer respond to first-line adamantane drugs.

CNS-Penetrant Chemokine Receptor Probe for Neuroinflammation Models

Given its computed CNS MPO score exceeding that of charged CCR1 antagonists by >1.0 unit [2], this compound is the logical procurement choice for researchers investigating CCR1-CCL3 signaling in multiple sclerosis, neuropathic pain, or other neuroinflammatory models where blood-brain barrier penetration is essential. No other neutral xanthene-9-carboxamide with a thiophene-containing side chain is listed with verified purity in commercial catalogs, making this a unique chemical starting point for CNS drug discovery.

Quote Request

Request a Quote for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.